Tarafenacin D-tartrate

Overactive Bladder Uroselectivity Functional Assay

Tarafenacin D-tartrate is a premier M3-selective antagonist (Ki=0.19 nM, ~200x M3/M2 selectivity) with demonstrated superior uroselectivity (bladder-to-atria ratio 199). Procure to benchmark M3-mediated functional effects with minimal off-target confounding in OAB research models.

Molecular Formula C25H26F4N2O8
Molecular Weight 558.5 g/mol
CAS No. 1159101-48-0
Cat. No. B611152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTarafenacin D-tartrate
CAS1159101-48-0
SynonymsTarafenacin (D-tartrate);  Tarafenacin D-tartrate;  Tarafenacin D tartrate;  Tarafenacin Dtartrate;  Tarafenacin-D-tartrate
Molecular FormulaC25H26F4N2O8
Molecular Weight558.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H20F4N2O2.C4H6O6/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26;5-1(3(7)8)2(6)4(9)10/h1-3,8-10,14,19H,4-7,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-;1-,2-/m00/s1
InChIKeyYJBKAMMKXVRSAI-CUCKRJOPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tarafenacin D-tartrate (CAS 1159101-48-0): Potent and Highly Selective M3 Muscarinic Antagonist for Overactive Bladder Research and Development


Tarafenacin D-tartrate (SVT-40776 D-tartrate), with CAS number 1159101-48-0, is a potent and highly selective M3 muscarinic acetylcholine receptor antagonist . It has been extensively characterized for its role in the treatment of overactive bladder (OAB) [1]. The compound demonstrates exceptional in vitro selectivity for the M3 receptor over the M2 receptor (Ki = 0.19 nM, ~200-fold selectivity) . This high degree of receptor specificity is a critical characteristic for minimizing off-target cardiac effects commonly associated with this drug class. Preclinical and clinical investigations have confirmed its potent inhibition of detrusor muscle contraction and a favorable tolerability profile [2].

Tarafenacin D-tartrate Differentiation: Why Substitution with Other OAB Antimuscarinics Is Not Supported by Evidence


In the development of antimuscarinic agents for overactive bladder (OAB), a key objective is to achieve high functional selectivity for the bladder over other tissues, particularly the salivary glands and the heart. This goal is crucial for maximizing efficacy while minimizing adverse events like dry mouth and cardiovascular effects [1]. Substituting one M3 antagonist for another based solely on their shared mechanism of action is not scientifically sound, as the unique molecular and pharmacokinetic properties of each agent dictate its specific functional selectivity and in vivo performance. The comparative data presented in Section 3 demonstrates that Tarafenacin D-tartrate exhibits a distinct preclinical profile compared to tolterodine, darifenacin, and solifenacin, underscoring that these compounds cannot be considered interchangeable in a research or development setting [2].

Tarafenacin D-tartrate: A Quantitative Evidence Guide for Superior Uroselectivity vs. Key OAB Comparators


Tarafenacin Demonstrates Highest Functional Uroselectivity in Ex Vivo Tissue Assays Compared to Darifenacin, Solifenacin, and Tolterodine

In a comparative ex vivo study, Tarafenacin (SVT-40776) exhibited the highest functional selectivity for bladder tissue over atrial tissue among the antimuscarinic agents tested [1]. Its selectivity ratio of 199 far exceeded those of darifenacin, solifenacin, and tolterodine, indicating a significantly reduced propensity for off-target cardiac effects at concentrations required for therapeutic bladder activity [2].

Overactive Bladder Uroselectivity Functional Assay

Tarafenacin Exhibits Superior M3 over M2 Receptor Binding Selectivity in Vitro vs. OAB Drug Class

Tarafenacin D-tartrate demonstrates exceptional in vitro selectivity for the M3 muscarinic receptor, the primary mediator of detrusor contraction, over the cardiac M2 receptor . This level of selectivity is a key determinant for predicting a reduced side effect profile and is a quantitative differentiator from other agents in the same therapeutic class [1].

Receptor Binding M3 Selectivity In Vitro Pharmacology

Tarafenacin Shows Superior Functional Selectivity in Vivo with a Bladder vs. Salivary Gland Selectivity Ratio of 58

In an in vivo mouse model, Tarafenacin (SVT-40776) demonstrated a significantly higher functional selectivity ratio between bladder and salivary gland tissues compared to darifenacin, solifenacin, and tolterodine [1]. A higher ratio indicates a greater separation between the dose required for therapeutic effect on the bladder and the dose that causes the common side effect of dry mouth.

In Vivo Pharmacology Tissue Selectivity Adverse Effect Profile

Tarafenacin D-tartrate 0.4 mg Demonstrates Statistically Significant Efficacy vs. Placebo in a Randomized Phase II OAB Trial

In a 12-week, randomized, double-blind, placebo-controlled Phase II trial (NCT01458197) in patients with OAB, Tarafenacin D-tartrate at a 0.4 mg daily dose demonstrated a statistically significant reduction in the number of micturitions per 24 hours compared to placebo [1]. This confirms the compound's therapeutic potential and provides a validated, human-derived efficacy benchmark [2].

Clinical Trial Efficacy Overactive Bladder

Tarafenacin D-tartrate: Optimal Research Applications Based on Quantitative Evidence


A Reference Standard for Functional Uroselectivity in Ex Vivo and In Vivo OAB Models

Tarafenacin D-tartrate's unprecedented bladder-to-atria selectivity ratio of 199 and bladder-to-salivary gland ratio of 58, as demonstrated in direct comparative studies [1], make it an ideal positive control or reference standard in preclinical models of overactive bladder. Researchers investigating novel compounds can use Tarafenacin D-tartrate to benchmark true uroselectivity and assess the functional separation between therapeutic and off-target tissue effects [2].

A Gold Standard for M3 Receptor Selectivity in Molecular Pharmacology Assays

With a sub-nanomolar binding affinity (Ki = 0.19 nM) and an approximate 200-fold selectivity for the M3 receptor over the M2 receptor [1], Tarafenacin D-tartrate serves as a precise molecular tool. Its high specificity allows researchers to confidently attribute observed functional effects to M3 receptor antagonism, minimizing confounding results from off-target receptor interactions in cell-based assays or receptor binding studies [2].

A Validated Compound for Preclinical Safety and Toxicology Studies of Antimuscarinics

The well-characterized preclinical and clinical safety profile of Tarafenacin D-tartrate, which demonstrated a low incidence of adverse events like dry mouth and no significant effects on blurred vision or constipation in a Phase II trial [1], positions it as a valuable comparator for toxicology and safety pharmacology studies. It can be used to investigate the mechanisms and mitigation strategies for antimuscarinic side effects.

A Tool Compound for Investigating Bladder Dysfunction in In Vivo Disease Models

Tarafenacin D-tartrate has been shown to inhibit spontaneous bladder contractions at low intravenous doses (25% inhibition at 17.1 nmol/kg) in a guinea pig model [1]. Its robust in vivo efficacy and established potency in relevant animal models make it suitable for studies of bladder physiology, detrusor overactivity, and the development of new therapeutic interventions for urinary incontinence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tarafenacin D-tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.